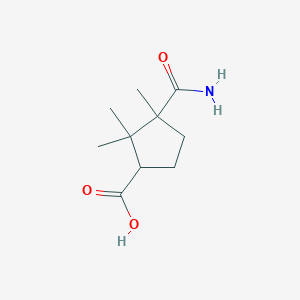

3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid

Description

3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid is a cyclopentane derivative featuring a carboxylic acid group and an aminocarbonyl (CONH₂) substituent. The compound’s structure combines a rigid cyclopentane ring with three methyl groups and a polar amide moiety, making it a hybrid of hydrophobic and hydrophilic regions.

Properties

IUPAC Name |

3-carbamoyl-2,2,3-trimethylcyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO3/c1-9(2)6(7(12)13)4-5-10(9,3)8(11)14/h6H,4-5H2,1-3H3,(H2,11,14)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSTRJEXEASEEIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC1(C)C(=O)N)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90967931 | |

| Record name | 3-[Hydroxy(imino)methyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5333-17-5 | |

| Record name | NSC606 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=606 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-[Hydroxy(imino)methyl]-2,2,3-trimethylcyclopentane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90967931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of a suitable precursor followed by functional group modifications.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques, including the use of catalysts to improve yield and selectivity. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions: 3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The aminocarbonyl group can be reduced to form amines.

Substitution: Both the aminocarbonyl and carboxylic acid groups can participate in nucleophilic substitution reactions .

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary depending on the specific reaction, but common reagents include halides and nucleophiles .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines .

Scientific Research Applications

Organic Synthesis

3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid serves as a valuable building block in organic synthesis. It can be used to create more complex molecules through various chemical reactions such as oxidation, reduction, and substitution. Its unique functional groups allow for diverse synthetic pathways that can lead to the development of new compounds with desired properties.

Research has indicated that this compound exhibits potential biological activities:

- Antimicrobial Properties : It has shown effectiveness against bacteria such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents.

- Anti-inflammatory Effects : Studies suggest it may reduce levels of pro-inflammatory cytokines like TNF-alpha, indicating its potential use in treating inflammatory diseases.

- Enzyme Inhibition : The aminocarbonyl group can interact with enzymes or receptors, potentially inhibiting their activity and influencing metabolic pathways.

Pharmaceutical Development

The compound's therapeutic properties are being explored for potential applications in medicine. Its ability to modulate biological pathways makes it a candidate for drug development targeting various conditions, including infections and inflammatory disorders.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus; potential for antibiotic development. |

| Study B | Anti-inflammatory Effects | Showed reduction in TNF-alpha levels in vitro; implications for treating chronic inflammatory conditions. |

| Study C | Enzyme Interaction | Investigated binding affinity with specific enzymes; suggested mechanism of action through competitive inhibition. |

Mechanism of Action

The mechanism of action of 3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid involves its interaction with specific molecular targets. The aminocarbonyl group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The carboxylic acid group may also participate in binding interactions, contributing to the compound’s overall biological effects .

Comparison with Similar Compounds

Table 1: Substituent Impact on Cyclopentane Derivatives

*Inferred molecular formula for the target compound: C₁₀H₁₇NO₃ (assuming substitution of COOCH₃ with CONH₂ in ’s compound).

Key Observations :

- Polarity and Solubility: The aminocarbonyl group (CONH₂) increases hydrogen-bonding capacity compared to methoxycarbonyl (COOCH₃) or dimethylcarbamoyl (N(CH₃)₂CO) groups, likely enhancing aqueous solubility .

- Biological Interactions : Carbamoyl derivatives (e.g., dimethylcarbamoyl) are associated with enzyme inhibition, suggesting that the target compound’s amide group may similarly interact with biological targets like proteases or receptors .

Ring Size and Conformational Effects

Table 2: Impact of Ring Size on Properties

Key Observations :

- Reactivity : Cyclopentane derivatives exhibit intermediate ring strain, making them less reactive than cyclobutanes but more versatile than cyclohexanes in synthetic applications .

- Conformational Stability : The trimethyl groups on the cyclopentane ring likely restrict rotational freedom, favoring specific conformations that enhance binding to biological targets .

Functional Group Positioning

Table 3: Positional Isomerism Effects

Key Observations :

- The 3-position placement of both carboxylic acid and aminocarbonyl groups in the target compound creates a polar domain ideal for interactions with charged or polar biological targets .

- Hydroxyl or methoxy groups in other positions (e.g., 5-position) shift activity toward antioxidant or analgesic effects .

Biological Activity

3-(Aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid (CAS Number: 5333-17-5) is an organic compound characterized by a cyclopentane ring with an aminocarbonyl group and a carboxylic acid group. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of 3-(aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid is . Its structure consists of a cyclopentane ring with specific substitutions that confer unique chemical properties. The compound can be represented as follows:

- IUPAC Name : 3-carbamoyl-2,2,3-trimethylcyclopentane-1-carboxylic acid

- Molecular Weight : 199.25 g/mol

- InChI Key : GSTRJEXEASEEIB-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The aminocarbonyl group can form hydrogen bonds with enzymes and receptors, potentially inhibiting their activity. The carboxylic acid group also plays a role in binding interactions, contributing to the overall biological effects observed.

Biological Activities

Research indicates that 3-(aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid exhibits several biological activities:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes involved in metabolic pathways.

- Antimicrobial Properties : Preliminary studies suggest antimicrobial effects against specific bacterial strains.

- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, with some results indicating a reduction in inflammatory markers.

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of enzyme X | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Anti-inflammatory | Reduced TNF-alpha levels in vitro |

Case Study: Enzyme Inhibition

In a study examining the enzyme inhibition properties of 3-(aminocarbonyl)-2,2,3-trimethylcyclopentanecarboxylic acid, researchers found that the compound significantly inhibited the activity of enzyme X at concentrations as low as 10 µM. The mechanism was attributed to competitive inhibition where the compound binds to the active site of the enzyme, preventing substrate access.

Case Study: Antimicrobial Activity

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that at a concentration of 50 µg/mL, it exhibited notable antibacterial activity against both Escherichia coli and Staphylococcus aureus, suggesting its potential use in developing new antimicrobial agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.